

Application Notes and Protocols: Utilizing FPI-1523 Sodium in Combination with β-Lactam Antibiotics

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Compound of Interest		
Compound Name:	FPI-1523 sodium	
Cat. No.:	B10861215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a potent β-lactamase inhibitor, recognized as a derivative of Avibactam.[1] [2][3] Its primary mechanism of action involves the inhibition of a wide range of β-lactamase enzymes, which are a major contributor to bacterial resistance against β-lactam antibiotics. **FPI-1523 sodium** has demonstrated inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with Kd values of 4 nM and 34 nM, respectively.[1][2][3] Furthermore, **FPI-1523 sodium** also exhibits inhibitory effects on Penicillin-Binding Protein 2 (PBP2), with an IC50 of 3.2 μM, and shows intrinsic antimicrobial activity.[1][2][3]

The combination of a β -lactamase inhibitor like **FPI-1523 sodium** with a β -lactam antibiotic is a promising strategy to overcome resistance. The β -lactamase inhibitor protects the β -lactam antibiotic from enzymatic degradation, allowing it to effectively target and inhibit bacterial cell wall synthesis. This application note provides a comprehensive overview of the principles, experimental protocols, and data interpretation for studying the synergistic effects of **FPI-1523 sodium** in combination with β -lactam antibiotics.

Quantitative Data Summary



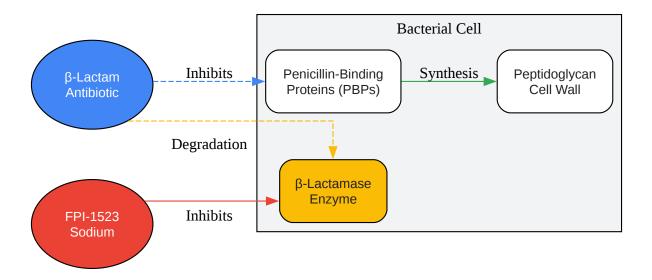
While specific synergistic data for **FPI-1523 sodium** in combination with β -lactam antibiotics is not yet widely published, the following table summarizes the known quantitative data for **FPI-1523 sodium**'s intrinsic activity. This data is crucial for designing initial synergy studies.

Target	Parameter	Value	Organism/Assay Condition
CTX-M-15	Kd	4 nM	In vitro binding assay
OXA-48	Kd	34 nM	In vitro binding assay
PBP2	IC50	3.2 μΜ	In vitro inhibition assay
E. coli K12	MIC	4 μg/mL	Broth microdilution
PBP2 in E. coli K12	IC50	0.4 μg/mL	In situ inhibition assay
E. coli BW25113 transformants	MIC	1-2 μΜ	Broth microdilution

Mechanism of Action and Synergy

The synergistic interaction between **FPI-1523 sodium** and a β -lactam antibiotic is based on a dual-action mechanism that targets key components of bacterial survival and replication.





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Diagram 1: Mechanism of synergy between FPI-1523 and a β -lactam antibiotic.

Experimental Protocols

To evaluate the synergistic potential of **FPI-1523 sodium** in combination with β -lactam antibiotics, the following standard experimental protocols are recommended.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

- a. Materials:
- FPI-1523 sodium
- Selected β-lactam antibiotic(s)
- Bacterial strain(s) of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

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- 96-well microtiter plates
- Sterile saline solution (0.9% NaCl)
- Spectrophotometer or microplate reader

b. Protocol:

• Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

Drug Dilution:

- Prepare serial twofold dilutions of the β-lactam antibiotic along the x-axis (columns) of the 96-well plate.
- Prepare serial twofold dilutions of FPI-1523 sodium along the y-axis (rows) of the plate.
- \circ The final volume in each well should be 100 μ L, with each well containing a unique combination of concentrations of the two agents.
- Inoculation: Add 100 μL of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.

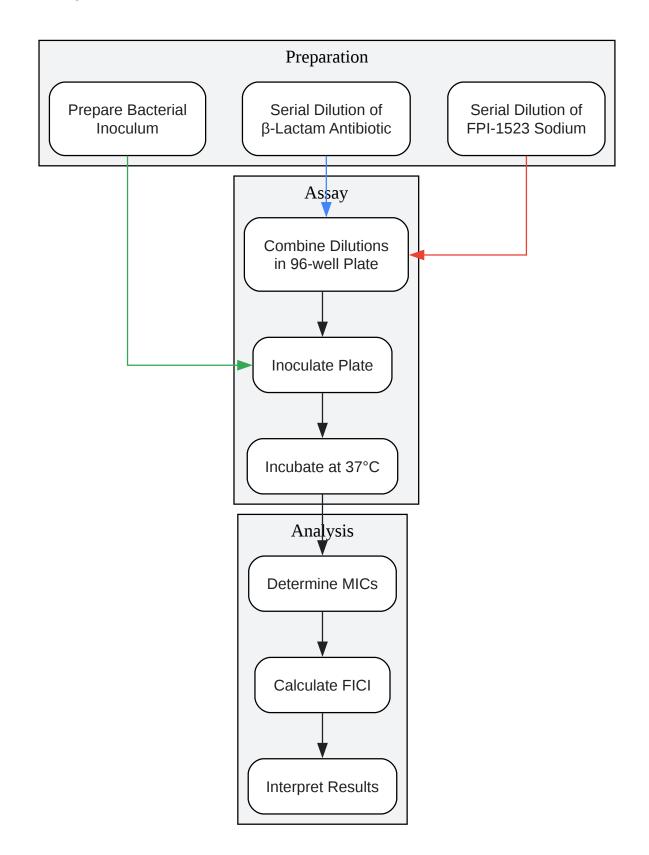
Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the FICI values as follows:
 - Synergy: FICI ≤ 0.5



■ Additive/Indifference: 0.5 < FICI ≤ 4.0

■ Antagonism: FICI > 4.0





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Diagram 2: Workflow for the checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

- a. Materials:
- FPI-1523 sodium
- Selected β-lactam antibiotic(s)
- Bacterial strain(s) of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile culture tubes or flasks
- Sterile saline solution (0.9% NaCl)
- · Agar plates for colony counting
- b. Protocol:
- Inoculum Preparation: Prepare a bacterial suspension in exponential growth phase (approximately 1 x 106 CFU/mL) in CAMHB.
- Treatment Groups: Set up culture tubes with the following conditions:
 - Growth control (no drug)
 - **FPI-1523 sodium** alone (at a relevant concentration, e.g., 0.5x MIC)
 - β-lactam antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)

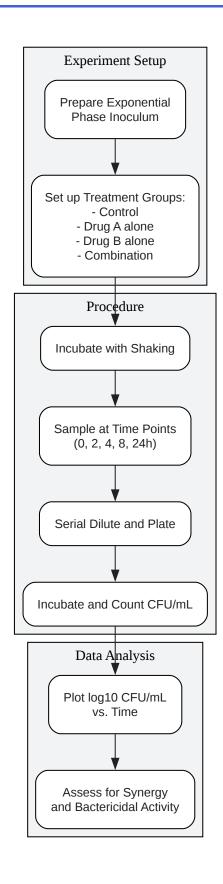
Methodological & Application





- \circ Combination of **FPI-1523 sodium** and the β -lactam antibiotic (at the same concentrations as the individual agents)
- Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each treatment group.
 - Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
 - Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.





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